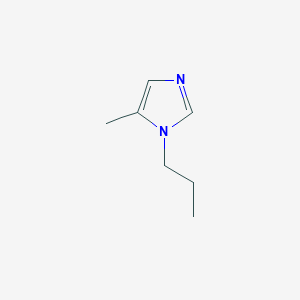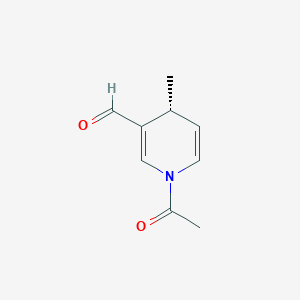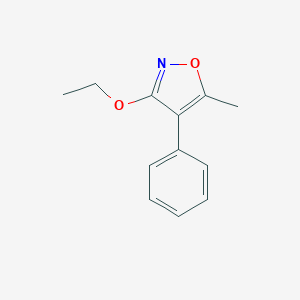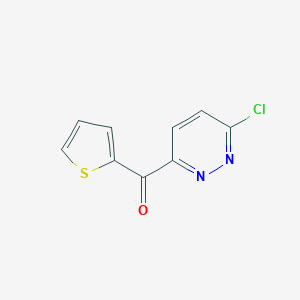
Eosin-5-maleimide
Vue d'ensemble
Description
Eosin-5-maleimide (EMA), also known as 5-Maleimido-eosin, is a fluorescent binding agent . It is used in the EMA binding test, which measures the reduced mean channel fluorescence (MCF) reading of EMA-labeled cells . EMA has been used as a fluorescent probe for the human erythrocyte band 3 protein . It is widely used as a diagnostic probe for the laboratory detection of hereditary spherocytosis (HS) by flow cytometry .
Molecular Structure Analysis
The empirical formula of Eosin-5-maleimide is C24H9Br4NO7 . Its molecular weight is 742.95 . The SMILES string representation of its structure isOc1c(Br)cc2c(Oc3c(Br)c(O)c(Br)cc3C24OC(=O)c5cc(ccc45)N6C(=O)C=CC6=O)c1Br . Chemical Reactions Analysis
Eosin-5-maleimide is known to bind to several membrane proteins of red blood cells (RBCs) during the EMA binding test . The exact chemical reactions involved in this process are not detailed in the search results.Physical And Chemical Properties Analysis
Eosin-5-maleimide is used for fluorescence with a quality level of 100 . Its assay is ≥93% (HPLC). The fluorescence λex is 524 nm; λem is 545 nm (after derivatization with 2-mercaptoethanol) . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Diagnostics for Hereditary Spherocytosis
Eosin-5-maleimide is widely used as a diagnostic probe for the laboratory detection of hereditary spherocytosis (HS) by flow cytometry . The flow cytometry-based eosin-5′-maleimide (EMA) binding test is most frequently employed for reliable diagnostics . This test requires a number of healthy and ideally also age-matched controls, which can be challenging and complicates interlaboratory comparisons .
Improving the EMA Binding Test
To overcome the limitation of requiring healthy controls for the EMA binding test, researchers have modified the EMA binding test by replacing healthy controls with commercially available fluorescent beads . The performance of the modified EMA binding test was not compromised (accuracy 90.3%) compared to EMA binding test using matched controls (accuracy 88.6%) .
Comparison with Other Diagnostic Tests
The EMA binding test has been compared with other diagnostic tests such as the Flow Cytometric Osmotic Fragility (FC OF) test and the cryohemolysis test . Both the EMA binding test (area under the curve [AUC], 0.996) and the FC OF test (AUC, 0.992) performed satisfactorily, but the cryohemolysis test (AUC, 0.723) performed significantly worse because of false positivity in patients with Iron Deficiency Anemia (IDA) .
Photooxidizers in Electron Microscopy
With its high quantum yield (∼0.57) for singlet oxygen generation, eosin and its conjugates can be used as effective photooxidizers of diaminobenzidine (DAB) in high-resolution electron microscopy studies and in correlated fluorescence and electron microscopy applications .
5. Fluorescent Probe for Erythrocyte Band 3 Protein Eosin-5-maleimide has been used as a fluorescent probe for the human erythrocyte band 3 protein .
Mécanisme D'action
Target of Action
Eosin-5-maleimide (EMA) primarily targets the Band 3 protein found in human erythrocytes . Band 3 protein is an integral membrane protein that plays a crucial role in maintaining the structural integrity of the red blood cell membrane and facilitating the exchange of chloride and bicarbonate ions across the plasma membrane .
Mode of Action
EMA is a fluorescent binding agent that covalently binds to the Band 3 protein . This binding is facilitated by the maleimide group in EMA, which reacts with the thiol (-SH) groups present in the Band 3 protein . The binding of EMA to Band 3 protein can be quantified using flow cytometry, providing a measure of the presence and abundance of Band 3 protein .
Biochemical Pathways
The binding of EMA to Band 3 protein affects the structural integrity of the red blood cell membrane . In conditions such as hereditary spherocytosis, there is a deficiency or dysfunction of Band 3 protein, leading to increased membrane fragility and spherocytosis . Therefore, the EMA binding test is used as a diagnostic tool for such conditions .
Pharmacokinetics
The standard protocol for the ema binding test involves incubating red blood cells with ema in phosphate-buffered saline at ph 70 to 75 . The reaction typically uses a sixty-minute incubation .
Result of Action
The binding of EMA to Band 3 protein results in a reduction in the mean channel fluorescence (MCF) reading of EMA-labeled cells . This reduction is used as a measure of Band 3 protein deficiency or dysfunction . In conditions like hereditary spherocytosis, there is a significant reduction in MCF reading, indicating a decrease in Band 3 protein .
Action Environment
The binding of EMA to red blood cells is influenced by the pH of the environment . The standard protocol uses a neutral pH of 7.0 to 7.5 for the binding reaction . Studies suggest that better discrimination of hereditary spherocytosis red blood cells from normal red blood cells may be obtained at a more basic ph of 85 .
Propriétés
IUPAC Name |
1-(2',4',5',7'-tetrabromo-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H9Br4NO7/c25-13-6-11-21(17(27)19(13)32)35-22-12(7-14(26)20(33)18(22)28)24(11)10-2-1-8(5-9(10)23(34)36-24)29-15(30)3-4-16(29)31/h1-7,32-33H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCLWXRIEYQTAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N3C(=O)C=CC3=O)C(=O)OC24C5=CC(=C(C(=C5OC6=C(C(=C(C=C46)Br)O)Br)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H9Br4NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
742.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Maleimido-eosin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



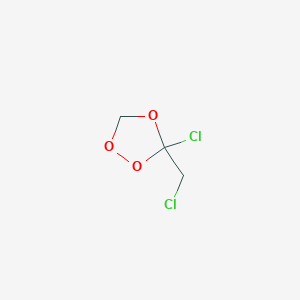
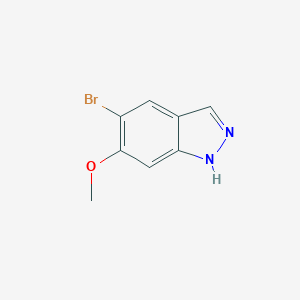


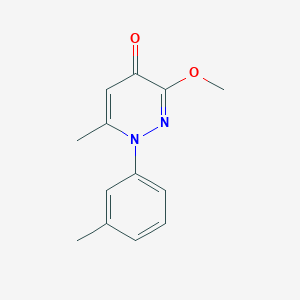
![(Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid](/img/structure/B115948.png)
